N-beta-Aminoethyl-Glycine-ethyl ester dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-beta-Aminoethyl-Glycine-ethyl ester dihydrochloride is a chemical compound with the molecular formula C6H14N2O2·2HCl. It is commonly used in biochemical research, particularly in the field of proteomics. This compound is known for its role in the synthesis of peptide nucleic acids (PNAs), which are synthetic polymers that mimic the structure of DNA or RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-beta-Aminoethyl-Glycine-ethyl ester dihydrochloride typically involves the reaction of ethyl N-(2-Boc-amino)-ethylglycinate with chloroacetyl chloride to form ethyl N-(Boc-aminoethyl)-N-(chloroacetyl)glycinate. This intermediate is then coupled with nucleobase thymine to produce the desired compound . The reaction conditions often include the use of protective groups such as Boc (tert-butoxycarbonyl) to protect the amino functions during the synthesis .
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. The synthesis process avoids the use of expensive coupling reagents and employs a highly efficient procedure to achieve high yields . This makes the compound more accessible for various applications in scientific research.
Chemical Reactions Analysis
Types of Reactions
N-beta-Aminoethyl-Glycine-ethyl ester dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, typically involving the use of reducing agents.
Substitution: The compound is known to participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield a variety of substituted compounds .
Scientific Research Applications
N-beta-Aminoethyl-Glycine-ethyl ester dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-beta-Aminoethyl-Glycine-ethyl ester dihydrochloride involves its role as a building block in the synthesis of peptide nucleic acids (PNAs). PNAs mimic the structure of DNA or RNA and can bind to complementary nucleic acid sequences with high specificity. This binding ability makes PNAs useful in various applications, including gene regulation and molecular diagnostics .
Comparison with Similar Compounds
Similar Compounds
N-(Boc-Aminoethylglycin)thymine Ethyl Ester: This compound is similar in structure and is also used in the synthesis of PNAs.
N-[2-(Fmoc)aminoethyl]glycine Esters: These compounds are used in similar applications and have comparable properties.
Uniqueness
N-beta-Aminoethyl-Glycine-ethyl ester dihydrochloride is unique due to its high efficiency in the synthesis of PNAs and its cost-effective production methods. Its ability to form stable and specific interactions with nucleic acids makes it a valuable tool in various fields of research .
Properties
IUPAC Name |
2-[2-(dimethylamino)ethylamino]acetic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.2ClH/c1-8(2)4-3-7-5-6(9)10;;/h7H,3-5H2,1-2H3,(H,9,10);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVLQWKSKMXNIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC(=O)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587832 |
Source
|
Record name | N-[2-(Dimethylamino)ethyl]glycine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10587832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24123-04-4 |
Source
|
Record name | N-[2-(Dimethylamino)ethyl]glycine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10587832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.